2-(4-Bromo-3,3-dimethylbutyl)thiophene
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Overview
Description
2-(4-Bromo-3,3-dimethylbutyl)thiophene is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,3-dimethylbutyl)thiophene typically involves the bromination of thiophene derivatives followed by alkylation. One common method is the metalation-alkylation reaction where 2-bromothiophene undergoes coupling with various electrophiles . Another method involves the use of Grignard reagents for cross-coupling reactions .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods are efficient and scalable, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3,3-dimethylbutyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves halogenation and alkylation.
Oxidation and Reduction: Thiophene derivatives can be oxidized or reduced under specific conditions.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds.
Common Reagents and Conditions
Halogenation: Bromine or chlorine in the presence of a catalyst.
Alkylation: Grignard reagents or alkyl halides.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .
Scientific Research Applications
2-(4-Bromo-3,3-dimethylbutyl)thiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3,3-dimethylbutyl)thiophene involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific physiological effects . In material science, its electronic properties are exploited for applications in organic electronics .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: A precursor in the synthesis of various thiophene derivatives.
3-Bromothiophene: Used in the preparation of antibiotics and vasodilators.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-(4-Bromo-3,3-dimethylbutyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in both research and industry .
Properties
Molecular Formula |
C10H15BrS |
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Molecular Weight |
247.20 g/mol |
IUPAC Name |
2-(4-bromo-3,3-dimethylbutyl)thiophene |
InChI |
InChI=1S/C10H15BrS/c1-10(2,8-11)6-5-9-4-3-7-12-9/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
GHUOTIBUJOLRQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=CS1)CBr |
Origin of Product |
United States |
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